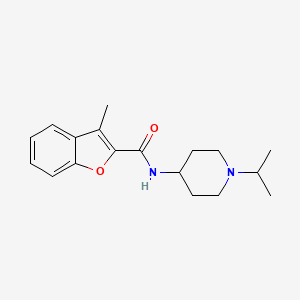![molecular formula C15H21ClN2O2 B5118590 N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B5118590.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide, also known as JNJ-26481585, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound acts as a selective HDAC6 inhibitor, and its mechanism of action has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Mécanisme D'action
N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide acts as a selective HDAC6 inhibitor, which leads to the accumulation of acetylated proteins in the cell. This accumulation has been shown to induce cell cycle arrest and apoptosis in cancer cells. HDAC6 is a class IIb histone deacetylase that is involved in the regulation of several cellular processes, including cell migration, protein degradation, and microtubule dynamics.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by altering the acetylation status of several proteins involved in these processes. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anti-tumor activity. N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide has also been shown to modulate the immune response by promoting the differentiation of T cells into effector cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide has several advantages for use in lab experiments, including its potent anti-tumor activity and its ability to enhance the efficacy of other anti-cancer agents. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide. One area of interest is the development of more potent and selective HDAC6 inhibitors that may have improved therapeutic efficacy and reduced toxicity. Another area of interest is the investigation of the immune-modulating effects of N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide and its potential use in combination with immune checkpoint inhibitors. Additionally, further research is needed to understand the mechanisms of resistance to N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide and to identify biomarkers that may predict response to this compound.
Méthodes De Synthèse
The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide involves a multi-step process that includes the reaction of 3-chloro-4-morpholinylaniline with pentanoyl chloride in the presence of a base, followed by purification and isolation of the target compound using column chromatography. The synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide has been studied extensively for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that this compound has potent anti-tumor activity against a broad range of cancer types, including breast, lung, and pancreatic cancer. It has also been shown to enhance the efficacy of other anti-cancer agents, such as taxanes and platinum-based drugs.
Propriétés
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-2-3-4-15(19)17-12-5-6-14(13(16)11-12)18-7-9-20-10-8-18/h5-6,11H,2-4,7-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMIDFAOKHAWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-morpholin-4-ylphenyl)pentanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-(2-methylphenoxy)butoxy]quinoline](/img/structure/B5118518.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5118527.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5118531.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5118538.png)

![N-(2-furylmethyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5118560.png)

![2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5118571.png)
![N-cyclopropyl-2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5118587.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5118589.png)
![3-allyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5118595.png)
![2-[(4-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5118601.png)

acetate](/img/structure/B5118614.png)